Remimazolam (benzenesulfonate)
Vue d'ensemble
Description
Le bésilate de remimazolam est une benzodiazépine intraveineuse ultra-courte d'action, hydrosoluble. Il a été approuvé pour une utilisation en tant qu'anesthésique général et pour la sédation procédurale dans diverses régions, y compris les États-Unis, l'Europe, le Japon, la Corée du Sud et la Chine . Le bésilate de remimazolam améliore l'activité du récepteur de l'acide γ-aminobutyrique A, conduisant à une hyperpolarisation de la membrane cellulaire et à une inhibition de l'activité neuronale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du bésilate de remimazolam implique plusieurs étapes, à partir de l'intermédiaire alcoolique (BHDP). Le procédé comprend une oxydation utilisant un complexe de trioxyde de soufre de pyridine comme agent oxydant, suivie d'une cyclisation pour obtenir le remimazolam sans isoler l'intermédiaire cétone (BODP) . Une autre méthode implique une lyophilisation pour préparer un bésilate de remimazolam amorphe stable .
Méthodes de production industrielle : La production industrielle de bésilate de remimazolam nécessite un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Le processus implique généralement une perfusion continue et une surveillance attentive de la température, de la pression et des niveaux de pH pour optimiser la réaction .
Analyse Des Réactions Chimiques
Types de réactions : Le bésilate de remimazolam subit diverses réactions chimiques, y compris l'oxydation, la réduction et l'hydrolyse . La partie ester du remimazolam est un substrat pour les estérases tissulaires non spécifiques, conduisant à une hydrolyse rapide .
Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et les réactions du bésilate de remimazolam comprennent le complexe de trioxyde de soufre de pyridine pour l'oxydation et les estérases tissulaires non spécifiques pour l'hydrolyse .
Principaux produits formés : Le principal produit formé par l'hydrolyse du bésilate de remimazolam est le CNS7054, un métabolite inactif ayant une affinité significativement plus faible pour le récepteur de l'acide γ-aminobutyrique A .
Applications de la recherche scientifique
Le bésilate de remimazolam a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé pour la sédation procédurale et l'anesthésie générale en raison de son délai d'action rapide et de sa disparition rapide . En recherche médicale, il est étudié pour son utilisation potentielle en sédation en soins intensifs et en anesthésie pédiatrique . De plus, le bésilate de remimazolam est étudié pour ses effets sur la stabilité hémodynamique et la dépression respiratoire .
Mécanisme d'action
Le bésilate de remimazolam améliore l'activité des récepteurs de l'acide γ-aminobutyrique A, conduisant à une hyperpolarisation de la membrane cellulaire et à une inhibition de l'activité neuronale . Cette action se traduit par une sédation et une anesthésie. Le composé est conçu pour incorporer une partie ester carboxylique dans le noyau benzodiazépinique, ce qui en fait un substrat pour les estérases tissulaires non spécifiques . Cette conception permet une hydrolyse rapide et une élimination rapide du médicament .
Applications De Recherche Scientifique
Remimazolam besylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for procedural sedation and general anesthesia due to its rapid onset and offset of action . In medical research, it is being explored for its potential use in intensive care sedation and pediatric anesthesia . Additionally, remimazolam besylate is being studied for its effects on hemodynamic stability and respiratory depression .
Mécanisme D'action
Remimazolam besylate enhances the activity of γ-amino-butyric acid A receptors, leading to cell membrane hyperpolarization and inhibition of neural activity . This action results in sedation and anesthesia. The compound is designed to incorporate a carboxylic ester moiety into the benzodiazepine core, making it a substrate for non-specific tissue esterase enzymes . This design allows for rapid hydrolysis and elimination of the drug .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Midazolam
- Propofol
- Etomidate
- Remifentanil
Comparaison : Le bésilate de remimazolam est unique en raison de sa nature ultra-courte d'action et de son hydrolyse rapide par les estérases tissulaires non spécifiques . Comparé au midazolam, le bésilate de remimazolam a un délai d'action et une disparition plus rapides . Contrairement au propofol, le bésilate de remimazolam provoque moins d'instabilité hémodynamique et de dépression respiratoire . L'étomidate et le remifentanil sont également des anesthésiques à courte durée d'action, mais le bésilate de remimazolam offre un profil pharmacocinétique plus prévisible et un risque moindre d'effets indésirables .
Propriétés
IUPAC Name |
benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTKNJZIWGTNTE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001415-66-2 | |
Record name | Remimazolam besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMIMAZOLAM BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does remimazolam besylate exert its sedative and anesthetic effects?
A1: Similar to other benzodiazepines, remimazolam besylate acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. [] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation, anxiolysis, and muscle relaxation. []
Q2: What is the molecular formula and weight of remimazolam besylate?
A2: The molecular formula of remimazolam besylate is C21H21N4O3S•C6H6O3S, and its molecular weight is 580.67 g/mol. []
Q3: Has research explored the interaction between remimazolam besylate and human serum albumin?
A3: Yes, studies employing fluorescence, circular dichroism spectroscopy, and isothermal titration calorimetry have investigated the interaction between remimazolam and human serum albumin (HSA). These studies indicate a strong binding affinity driven by van der Waals forces and hydrogen bonds, suggesting potential implications for the compound's pharmacokinetic profile. []
Q4: Are there compatibility concerns regarding the administration of remimazolam besylate?
A4: A reported case highlighted the incompatibility of remimazolam besylate with Ringer's acetate infusion. The mixture resulted in precipitate formation, identified as remimazolam, which caused occlusion of the intravenous catheter. This incompatibility appears to be influenced by the pH and concentration of the infusion solution. []
Q5: What makes remimazolam besylate's pharmacokinetic profile unique compared to other benzodiazepines?
A5: Remimazolam besylate undergoes rapid hydrolysis by non-specific tissue esterases to form an inactive carboxylic acid metabolite (CNS7054X). [, ] This organ-independent metabolism results in a fast onset and offset of action, distinguishing it from other benzodiazepines like midazolam, which rely on hepatic metabolism. [, ]
Q6: How is remimazolam besylate typically administered, and what is its elimination half-life?
A6: Remimazolam besylate is administered intravenously. Its elimination half-life is approximately 1 hour, contributing to its desirable short-acting profile. []
Q7: Have there been studies investigating the influence of genetic factors on remimazolam pharmacokinetics?
A7: A study explored the impact of vitamin D receptor (VDR), cytochrome P450 3A, and cytochrome P450 oxidoreductase genetic polymorphisms on remimazolam pharmacokinetics in healthy Chinese volunteers. Results suggested that VDR genetic variations might influence the pharmacokinetic profile of remimazolam in this population. []
Q8: What are the main advantages of remimazolam besylate compared to other sedative agents like propofol?
A8: Clinical trials and studies highlight several advantages of remimazolam besylate over propofol, including:
- Reduced Hemodynamic Fluctuations: Remimazolam besylate demonstrates a reduced likelihood of causing significant drops in blood pressure and heart rate compared to propofol. [, , , ]
- Less Respiratory Depression: Studies indicate that remimazolam besylate is associated with a lower incidence of respiratory depression compared to propofol, making it a potentially safer option for procedures requiring sedation. [, , ]
- Reduced Injection Pain: Remimazolam besylate administration is associated with less injection pain than propofol, improving patient comfort. [, , ]
- Rapid Recovery: Due to its unique metabolic pathway, remimazolam besylate allows for faster patient recovery times compared to propofol. [, ]
Q9: Can the effects of remimazolam besylate be reversed?
A9: Yes, flumazenil, a benzodiazepine antagonist, can effectively reverse the sedative effects of remimazolam besylate in case of adverse events or to expedite recovery time. [, ]
Q10: Has remimazolam besylate been evaluated for safety and efficacy in specific patient populations?
A10: Research has explored the use of remimazolam besylate in various clinical settings:
- Elderly Patients: Remimazolam besylate has shown promising results in elderly patients, exhibiting faster recovery times compared to propofol in those undergoing gastrointestinal endoscopy. [] Studies also suggest its potential for managing agitated delirium in older patients post-orthopedic surgery. [, ]
- Patients Undergoing Bronchoscopy: Research indicates that remimazolam besylate is a safe and effective sedative for patients undergoing bronchoscopy, with a potentially lower incidence of adverse effects compared to propofol. [, ]
- Patients Undergoing Hysteroscopy: Remimazolam besylate demonstrates efficacy and safety in patients undergoing hysteroscopy, offering potential advantages in terms of sedation depth control and reduced adverse event incidence compared to propofol. [, , , ]
Q11: What are the potential long-term effects of remimazolam besylate?
A11: Further research is needed to fully elucidate the long-term effects of remimazolam besylate. Ongoing studies are investigating its safety profile in long-term sedation for critically ill patients requiring mechanical ventilation. []
Q12: Has remimazolam besylate demonstrated any effects beyond its role as a sedative and anesthetic?
A13: Interestingly, in vitro studies have revealed that remimazolam besylate can inhibit the proliferation and migration of human lung cancer cells while inducing apoptosis. [] This finding suggests avenues for further research into potential anti-cancer properties of the compound, although clinical relevance remains to be determined.
Q13: Have animal models been used to investigate the effects of remimazolam besylate?
A14: Yes, preclinical studies in mice explored the effects of remimazolam on cognitive function and the nervous system. These studies showed that remimazolam could induce sedation, which was reversible and dose-dependent. Notably, remimazolam demonstrated a potentially protective effect on neurological function compared to propofol, as evidenced by reduced P-tau phosphorylation and increased dendritic spine density in the hippocampus. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.